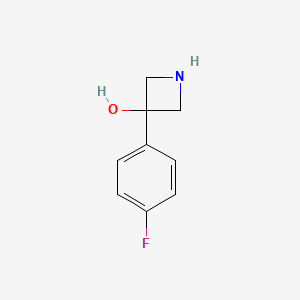

3-(4-Fluorophenyl)azetidin-3-ol

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMKGGIPWSRGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 3-(4-Fluorophenyl)azetidin-3-ol and related azetidine derivatives:

Structure-Activity Relationships (SAR)

Role of Fluorine :

- The 4-fluorophenyl group in this compound enhances electronegativity, improving binding affinity to hydrophobic pockets in biological targets. This is consistent with SAR trends in chalcone derivatives, where fluorine substitution correlates with higher inhibitory activity .

- In ezetimibe, the 4-fluorophenyl group is critical for binding to the NPC1L1 protein, a key mechanism in cholesterol absorption .

Hydroxyl Group vs. Ketone: The 3-hydroxy group in this compound provides hydrogen-bonding capability, which is absent in azetidin-2-one analogs like ezetimibe. This difference may influence solubility and target interactions.

Substituent Positioning :

- Ortho/meta substitutions (e.g., methyl or methoxy groups in 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol) introduce steric hindrance, altering binding kinetics. For example, methoxy groups in chalcone derivatives reduce activity compared to halogens .

- In anticancer azetidin-2-ones (e.g., compound 44), chloro and methoxy substituents enhance lipophilicity, improving membrane permeability .

Electron-Withdrawing vs. Electron-Donating Groups :

- Compounds with electron-withdrawing groups (e.g., -F, -Cl) generally show higher potency due to increased electrophilicity. For instance, compound 2j (chalcone derivative) with bromine and fluorine exhibits lower IC₅₀ than methoxy-substituted analogs .

- Methoxy groups (electron-donating) in 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol may reduce target affinity but improve bioavailability .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Ezetimibe | Compound 44 (Anticancer) |

|---|---|---|---|

| Molecular Weight | 181.21 g/mol | 409.43 g/mol | 452.29 g/mol |

| Solubility | Soluble in DMSO, methanol | Low aqueous solubility | Lipophilic (chloroform) |

| Key Functional Groups | -OH, -F | -β-lactam, -F, -OH | -Cl, -OCH₃, β-lactam |

| Bioactivity | Research chemical | Cholesterol absorption inhibitor | Anticancer (in vitro) |

Preparation Methods

Epoxy Halide Ring-Opening and Cyclization Method

One classical and well-documented approach to azetidin-3-ol derivatives involves the reaction of an epoxy halide with an amine, followed by cyclization to form the azetidine ring.

Step (a): Reaction of Epoxy Halide with Amines

The epoxy halide (such as an epichlorohydrin derivative) is reacted with an aryl-substituted amine, e.g., benzylamine or 4-fluorobenzylamine, in an organic solvent like cyclohexane.- Temperature range: 10°C to 50°C

- Reaction time: 12 to 36 hours

- Outcome: Formation of an addition product (a β-amino alcohol intermediate)

- Purification: Recrystallization or conventional isolation methods

Step (b): Cyclization in Aqueous Medium

The addition product is cyclized in an aqueous medium containing at least 25% water by volume, sometimes mixed with organic solvents such as toluene, methanol, or ethyl acetate.- Temperature: 50°C to 150°C, often reflux at boiling point of the medium

- Purpose: Formation of the azetidin-3-ol ring system, often as an acid halide intermediate

Step (c): Conversion to 3-(4-Fluorophenyl)azetidin-3-ol

The acid halide intermediate is treated with a base to yield the free azetidin-3-ol compound.

This method is adaptable to various aryl substituents, including 4-fluorophenyl groups, by selecting the appropriate amine and epoxy halide precursors. The process is advantageous for its straightforward reaction conditions and moderate temperatures, though reaction times can be lengthy.

Organometallic Coupling via Acid Chloride Intermediates

A more advanced synthetic route involves the preparation of acid chloride intermediates followed by coupling with organometallic reagents to introduce the 4-fluorophenyl group.

Preparation of Acid Chloride Intermediate

Starting from hydroxy- or oxo-substituted azetidinones, chlorinating agents (e.g., thionyl chloride or oxalyl chloride) are used to convert hydroxyl or carboxylic acid groups into acid chlorides. This step is often performed in situ to avoid isolation of unstable intermediates.Coupling with 4-Fluorophenyl Zinc Chloride

The acid chloride intermediate is then reacted with 4-fluorophenyl zinc chloride in the presence of a noble metal catalyst (such as palladium or nickel salts) and a suitable base.- This cross-coupling reaction installs the 4-fluorophenyl substituent at the azetidine ring.

- The reaction typically proceeds under mild to moderate temperatures, with careful control of moisture and air to prevent reagent degradation.

This method is highlighted in the synthesis of complex azetidine derivatives such as eZetimibe intermediates, showcasing its utility in preparing this compound derivatives with high regio- and stereoselectivity.

Boron Trifluoride Etherate Mediated Synthesis

An alternative preparation involves the use of boron trifluoride etherate as a catalyst in acylation and cyclization steps.

Acylation Step

Acetic anhydride is reacted with tert-butylamine and boron trifluoride etherate under heating (around 112°C) to form reactive intermediates.Cyclization and Hydrolysis

The intermediate is then treated with hydrochloric acid (around 6% mass fraction) at elevated temperatures (~99°C) to promote cyclization and conversion to the azetidin-3-ol structure.-

- Acylation: Dropping time of 2 hours, followed by 12 hours reaction

- Hydrolysis: 5 hours stirring after acid addition

This method leverages the strong Lewis acid character of boron trifluoride etherate to facilitate ring closure and functional group transformations, providing an efficient route to azetidin-3-ol derivatives.

Reaction of 4-Fluorobenzaldehyde with Azetidine Precursors

A general synthetic route involves the condensation of 4-fluorobenzaldehyde with azetidine precursors under controlled conditions.

- This approach typically uses reductive amination or nucleophilic addition to form the azetidin-3-ol scaffold with the 4-fluorophenyl group attached.

- Industrial adaptations include continuous flow reactors and automated systems to increase yield and reproducibility on a large scale.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Epoxy Halide Ring-Opening and Cyclization | Epoxy halide, 4-fluorobenzylamine, organic solvent (cyclohexane) | 10–50°C, 12–36 h; aqueous cyclization 50–150°C reflux | Straightforward, moderate conditions | Long reaction times, purification needed |

| Organometallic Coupling via Acid Chloride | Acid chloride intermediate, 4-fluorophenyl zinc chloride, Pd/Ni catalyst | Mild to moderate temperature, inert atmosphere | High regio- and stereoselectivity, suitable for complex derivatives | Requires sensitive reagents, catalyst cost |

| Boron Trifluoride Etherate Mediated | tert-Butylamine, acetic anhydride, BF3·etherate, HCl | 112°C acylation; 99°C hydrolysis | Efficient ring closure, catalytic process | Requires strong Lewis acid, careful handling |

| Condensation with 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde, azetidine precursor | Controlled temperature, reductive amination | Adaptable to industrial scale | Requires optimization for yield and purity |

Research Findings and Notes

- The epoxy halide method is a classical route with extensive patent literature support, demonstrating reliable formation of azetidin-3-ol rings with aryl substituents.

- Organometallic coupling methods are central to the synthesis of pharmaceutically relevant intermediates, such as those used in the preparation of eZetimibe, highlighting the versatility of acid chloride intermediates and cross-coupling chemistry.

- Boron trifluoride etherate catalysis offers a Lewis acid-promoted pathway, which may be advantageous for certain substituted azetidinols, although it requires careful control of reaction parameters.

- Industrial synthesis often employs continuous flow techniques to improve efficiency and scalability, particularly for azetidine derivatives bearing fluorinated aromatic groups.

Q & A

Q. What are the key synthetic routes for 3-(4-Fluorophenyl)azetidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, azetidine rings can be formed by treating 3-(4-fluorophenyl)-3-aminopropanol with a halogenating agent (e.g., SOCl₂) under anhydrous conditions, followed by base-mediated cyclization . Key factors include temperature control (0–5°C for halogenation, room temperature for cyclization) and solvent selection (e.g., dichloromethane or THF). Purification via flash column chromatography (silica gel, 20% diethyl ether in pentane) yields >95% purity. Monitoring reaction progress with TLC (Rf ~0.7 in CH₂Cl₂) is critical .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography . For NMR:

- ¹H NMR (CDCl₃) : Aromatic protons (δ 7.2–8.5 ppm for fluorophenyl), azetidine C-OH proton (δ 3.5–4.0 ppm), and azetidine ring protons (δ 3.0–3.5 ppm) .

- X-ray crystallography : Refinement with SHELXL (via SHELX suite) resolves bond lengths and angles, particularly the strained azetidine ring and fluorine-substituted aromatic system .

Q. What are the critical physical properties relevant to experimental handling?

- Methodological Answer : Key properties include:

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 131–133°C (decomposes) | |

| Solubility | Soluble in DMSO, CHCl₃; sparingly in H₂O | |

| Stability | Hygroscopic; store at 0–6°C under argon |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G*) model the electron density of the azetidine ring and fluorophenyl group. The hydroxyl group’s lone pairs make it susceptible to electrophilic attack, while the fluorine atom directs para/ortho substitution on the benzene ring .

- Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), highlighting hydrogen bonding with the hydroxyl group and hydrophobic interactions with the fluorophenyl moiety .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HEK293) to isolate target effects .

- Buffer composition : Varying pH or ionic strength (e.g., PBS vs. Tris-HCl) alters compound solubility and activity .

- Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (ANOVA, p < 0.05) .

Q. What strategies enable enantiomeric separation of this compound stereoisomers?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) at 1.0 mL/min; resolution >1.5 achieved .

- Enzymatic resolution : Lipase-mediated acetylation selectively modifies one enantiomer, followed by kinetic separation .

Q. How to design SAR studies for azetidine derivatives targeting CNS disorders?

- Methodological Answer :

- Core modifications : Introduce substituents (e.g., methyl, trifluoromethyl) at the azetidine 1-position to enhance blood-brain barrier penetration .

- Pharmacophore mapping : Prioritize the hydroxyl group (hydrogen bond donor) and fluorophenyl moiety (aromatic π-stacking) .

- In vivo validation : Use rodent models to assess bioavailability and neuroactivity via microdialysis (monitoring dopamine levels) .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., divergent reaction yields or bioactivity):

Replicate experiments under identical conditions (solvent, temperature, equipment).

Cross-validate with orthogonal techniques (e.g., LC-MS for purity, SPR for binding affinity).

Review synthetic intermediates : Trace impurities (e.g., unreacted starting materials) using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.